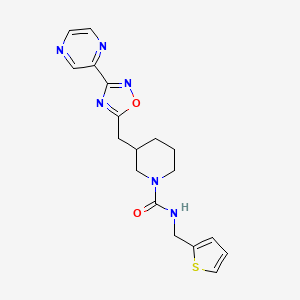
3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H20N6O2S and its molecular weight is 384.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H19N5O2, with a molecular weight of approximately 315.36 g/mol. The structure includes a piperidine ring, a thiophene moiety, and an oxadiazole derivative, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. The synthesized compounds often exhibit greater activity against Gram-positive bacteria compared to Gram-negative strains. For instance, compounds similar to the one have shown effectiveness against Staphylococcus aureus and Bacillus cereus in disc diffusion assays .
Table 1: Antimicrobial Activity of Related Oxadiazole Compounds
| Compound | Target Organism | Activity (MIC µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.62 |
| Compound B | Bacillus cereus | 10.00 |
| Compound C | Escherichia coli | 25.00 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been investigated extensively. In vitro studies indicate that compounds with similar structural features can inhibit cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Notably, certain derivatives have demonstrated IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil, suggesting promising efficacy .
Table 2: Cytotoxicity Profiles Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison with 5-FU |
|---|---|---|---|
| Compound D | HUH7 | 10.1 | Better |
| Compound E | MCF7 | 18.78 | Comparable |
| Compound F | HCT116 | 20.0 | Less effective |
The biological activity of the compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancer cells. For example, oxadiazole derivatives have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in both bacterial and cancer cells . This inhibition can lead to cell cycle arrest and apoptosis in susceptible cell lines.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Ahsan et al. synthesized a series of oxadiazole derivatives and evaluated their antimicrobial properties against various pathogens. The results indicated that compounds with thiophene substitutions exhibited enhanced activity against Gram-positive bacteria compared to their counterparts lacking such modifications .
- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of similar compounds on liver cancer cell lines (HUH7). The findings revealed that several derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .
Propiedades
IUPAC Name |
3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c25-18(21-10-14-4-2-8-27-14)24-7-1-3-13(12-24)9-16-22-17(23-26-16)15-11-19-5-6-20-15/h2,4-6,8,11,13H,1,3,7,9-10,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQLOIOYYBUWGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CS2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













